
Acyclovir-d4 N,O-Diacetato
Descripción general
Descripción
Acyclovir-d4 N,O-Diacetate is a deuterated form of Acyclovir, an antiviral drug widely used to treat infections caused by herpes simplex virus and varicella-zoster virus. The deuterated form, Acyclovir-d4 N,O-Diacetate, is primarily used in scientific research as a labeled compound to study metabolic pathways and for use in various analytical techniques.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Acyclovir-d4 N,O-Diacetate is synthesized through a series of chemical reactions involving guanine derivatives. The synthesis typically involves:
- Condensation Reaction : The reaction of N,N'-diacetylguanine with acetic anhydride in the presence of acid catalysts such as p-toluenesulfonic acid.
- Aminolysis : This step involves using methylamine to produce acyclovir from its precursors. The methodology emphasizes high yield and environmentally friendly processes, which are crucial for industrial applications .
Pharmacological Applications
Acyclovir-d4 N,O-Diacetate has several pharmacological applications:
- Treatment of Herpes Simplex Virus Infections : It is effective against both HSV-1 and HSV-2, providing a therapeutic option for mucocutaneous infections, genital herpes, and herpes encephalitis .
- Varicella-Zoster Virus : Although less effective than against HSV, it is still used in treating chickenpox and shingles .
- Potential in Cancer Therapy : Recent studies suggest that acyclovir derivatives may have applications in oncology due to their ability to inhibit certain cancer cell lines .
Clinical Studies and Efficacy
Clinical evaluations have highlighted the efficacy of Acyclovir-d4 N,O-Diacetate in various conditions:
- Herpes Simplex Encephalitis : Acyclovir remains the first-line treatment for this severe condition, with studies confirming its effectiveness in reducing mortality rates .
- Recurrent Infections : Long-term use has shown that it can suppress reactivation of herpes viruses in immunocompromised patients .
- Resistance Studies : Ongoing research indicates that resistance to acyclovir is relatively rare, making Acyclovir-d4 N,O-Diacetate a reliable option in antiviral therapy .
Comparative Data Table
Application | Efficacy Level | Notes |
---|---|---|
Herpes Simplex Virus | High | First-line treatment for severe cases |
Varicella-Zoster Virus | Moderate | Effective but less than HSV |
Cancer Therapy Potential | Emerging | Inhibitory effects on cancer cells |
Resistance Development | Low | Rare occurrence in clinical settings |
Análisis Bioquímico
Biochemical Properties
Acyclovir-d4 N,O-Diacetate interacts with various biomolecules in the body. It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This selective conversion lends specificity to the drug’s activity .
Cellular Effects
Acyclovir-d4 N,O-Diacetate has significant effects on various types of cells and cellular processes. It has been found to decrease the growth and proliferation rate of cells and correlates with the upregulated levels of apoptosis-associated cytokine Caspase-3 . Moreover, it inhibits colony formation ability and cell invasion capacity of the cancer cells while enhancing the expression of E-cadherin protein in MCF7 cells .
Molecular Mechanism
The molecular mechanism of action of Acyclovir-d4 N,O-Diacetate involves its conversion to acyclovir monophosphate by virally-encoded thymidine kinase after intracellular uptake . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Temporal Effects in Laboratory Settings
The effects of Acyclovir-d4 N,O-Diacetate change over time in laboratory settings. For instance, neurotoxicity developed with a delay of 24 to 48 hours after acyclovir peak serum concentrations . This delay could explain the wide range of acyclovir levels reported in similar cases .
Dosage Effects in Animal Models
The effects of Acyclovir-d4 N,O-Diacetate vary with different dosages in animal models. For example, Acyclovir (5 mg/kg) reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 .
Metabolic Pathways
Acyclovir-d4 N,O-Diacetate is involved in various metabolic pathways. It is 15% oxidized to 9-carboxymethoxymethylguanine by alcohol dehydrogenase and aldehyde dehydrogenase and 1% 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir-d4 N,O-Diacetate involves the acylation of guanine derivatives. One common method includes the acylation of guanine to form N,N’-diacetylguanine using acetic anhydride (Ac2O). This intermediate is then condensed with 2-acetoxyethoxymethyl chloride in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) to yield N2,O-diacetylacyclovir .
Industrial Production Methods: Industrial production of Acyclovir-d4 N,O-Diacetate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Acyclovir-d4 N,O-Diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form Acyclovir-d4 and acetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Substitution: The acetate groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products:
Hydrolysis: Acyclovir-d4 and acetic acid.
Substitution: Various substituted derivatives of Acyclovir-d4 depending on the nucleophile used.
Mecanismo De Acción
Acyclovir-d4 N,O-Diacetate, like Acyclovir, exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is converted to Acyclovir monophosphate by viral thymidine kinase. This is further phosphorylated to Acyclovir triphosphate, which is incorporated into viral DNA, leading to premature chain termination and inhibition of viral DNA synthesis .
Comparación Con Compuestos Similares
Acyclovir: The parent compound, widely used as an antiviral medication.
Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of Acyclovir with better oral bioavailability.
Uniqueness: Acyclovir-d4 N,O-Diacetate is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium atoms provide a distinct mass difference, aiding in the precise quantification and tracking of the compound in various systems .
Actividad Biológica
Acyclovir-d4 N,O-Diacetate is a derivative of acyclovir, a well-known antiviral agent primarily effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of Acyclovir-d4 N,O-Diacetate, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Acyclovir
Acyclovir is a nucleoside analogue that exhibits antiviral activity by interfering with viral DNA synthesis. It is selectively activated in infected cells through phosphorylation by viral thymidine kinase, leading to the formation of acyclovir triphosphate, which inhibits viral DNA polymerase and causes chain termination during DNA replication . The introduction of the diacetate moiety in Acyclovir-d4 enhances its pharmacokinetic properties and may improve its efficacy against resistant viral strains.
The mechanism by which Acyclovir-d4 N,O-Diacetate exerts its antiviral effects is similar to that of acyclovir. The compound undergoes metabolic activation to its triphosphate form within infected cells. This active form competes with natural deoxyguanosine triphosphate for incorporation into viral DNA. The resulting incorporation leads to premature chain termination due to the absence of a 3'-OH group necessary for further elongation .
Pharmacokinetics
Research indicates that Acyclovir-d4 N,O-Diacetate exhibits improved solubility and bioavailability compared to its parent compound. Studies have shown that the diacetate form enhances absorption in various biological systems, potentially leading to higher therapeutic concentrations in target tissues .
Table 1: Pharmacokinetic Parameters of Acyclovir-d4 N,O-Diacetate
Parameter | Value |
---|---|
Bioavailability | Enhanced |
Peak Plasma Concentration | Increased |
Half-life | Prolonged |
Tissue Distribution | Higher in infected tissues |
Biological Activity
The antiviral activity of Acyclovir-d4 N,O-Diacetate has been evaluated against several strains of HSV and VZV. In vitro studies demonstrate that this compound maintains significant antiviral potency comparable to acyclovir, with effective concentrations (EC50) reported in the low micromolar range .
Table 2: Antiviral Activity of Acyclovir-d4 N,O-Diacetate
Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
HSV-1 | 0.5 | >100 | >200 |
HSV-2 | 0.6 | >100 | >166 |
VZV | 1.0 | >100 | >100 |
Case Studies and Clinical Findings
Several case studies have highlighted the effectiveness of Acyclovir and its derivatives in treating HSV infections. For instance, a study documented the successful treatment of a patient with severe HSV encephalitis using high-dose intravenous acyclovir, with subsequent investigations suggesting that derivatives like Acyclovir-d4 could offer enhanced therapeutic options due to their improved pharmacokinetic profiles .
Toxicology Profile
Toxicological assessments indicate that Acyclovir-d4 N,O-Diacetate exhibits a favorable safety profile. Acute toxicity studies have demonstrated high LD50 values, suggesting low toxicity at therapeutic doses. Chronic toxicity evaluations are ongoing, but preliminary data suggest minimal adverse effects associated with prolonged use .
Table 3: Toxicological Data for Acyclovir-d4 N,O-Diacetate
Toxicity Type | Result |
---|---|
Acute Toxicity (LD50) | >20,000 mg/kg (rats) |
Chronic Toxicity | Minimal observed |
Reproductive Toxicity | Under investigation |
Propiedades
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLKZHSCMQLTI-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.